ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate
Overview
Description
Ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[55]undeca-2,4-dien-2-yl]sulfanyl}acetate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of functional groups such as the amino, cyano, and ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated or reduced forms of the original compound.
Scientific Research Applications
Ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism by which ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Ethyl 2-{[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]sulfanyl}acetate can be compared with other spirocyclic compounds, such as spiroindolines or spirooxindoles. These compounds share a similar spirocyclic core but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- Spiroindolines
- Spirooxindoles
- Spirocyclic lactams
- Spirocyclic ketones
Properties
IUPAC Name |
ethyl 2-[(4-amino-1-carbamoyl-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl)sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-2-23-11(21)9-24-15-12(14(19)22)16(6-4-3-5-7-16)10(8-17)13(18)20-15/h12H,2-7,9,18H2,1H3,(H2,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOPTJMEBDUJQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C(C2(C1C(=O)N)CCCCC2)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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